molecular formula C14H21N3O6S B1194774 Isopenicillin N CAS No. 58678-43-6

Isopenicillin N

Cat. No.: B1194774
CAS No.: 58678-43-6
M. Wt: 359.40 g/mol
InChI Key: MIFYHUACUWQUKT-GTQWGBSQSA-N
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Description

Isopenicillin N is a pivotal biosynthetic intermediate in the metabolic pathways that produce penicillin and cephalosporin antibiotics in microorganisms like Penicillium chrysogenum and Acremonium chrysogenum . This linear, LLD-configured tripeptide, δ-(L-α-aminoadipoyl)-L-cysteinyl-D-valine (ACV), is converted into the bicyclic structure of this compound via a remarkable four-electron oxidation catalyzed by the non-heme iron-dependent enzyme this compound Synthase (IPNS) . In this reaction, molecular oxygen (O₂) is consumed as a co-substrate and reduced to two molecules of water, without being incorporated into the product . The unique mechanism involves iron-dioxygen and iron-oxo species abstracting hydrogens from the substrate to facilitate the formation of the characteristic β-lactam ring fused to a thiazolidine ring, creating the fundamental penicillin nucleus . For researchers, this compound is highly valuable for studying the enzymology of non-heme iron oxidases, the metabolic engineering of antibiotic-producing fungi, and the exploration of novel β-lactam biosynthetic pathways . Its inherent instability requires careful handling and storage, with studies indicating greatest stability at neutral pH and when stored lyophilized at -75°C . This product is intended for research use only and is not designed for diagnostic or therapeutic applications.

Properties

CAS No.

58678-43-6

Molecular Formula

C14H21N3O6S

Molecular Weight

359.40 g/mol

IUPAC Name

(2S,5R,6R)-6-[[(5S)-5-amino-5-carboxypentanoyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid

InChI

InChI=1S/C14H21N3O6S/c1-14(2)9(13(22)23)17-10(19)8(11(17)24-14)16-7(18)5-3-4-6(15)12(20)21/h6,8-9,11H,3-5,15H2,1-2H3,(H,16,18)(H,20,21)(H,22,23)/t6-,8+,9-,11+/m0/s1

InChI Key

MIFYHUACUWQUKT-GTQWGBSQSA-N

SMILES

CC1(C(N2C(S1)C(C2=O)NC(=O)CCCC(C(=O)O)N)C(=O)O)C

Isomeric SMILES

CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)CCC[C@@H](C(=O)O)N)C(=O)O)C

Canonical SMILES

CC1(C(N2C(S1)C(C2=O)NC(=O)CCCC(C(=O)O)N)C(=O)O)C

Other CAS No.

58678-43-6

Synonyms

adicillin
cephalosporin N
D-4-amino-4-carboxybutyl penicillanic acid
isopenicillin N
penicillin N
penicillin N, (2S-(2alpha,5alpha,6beta(R*)))-isomer
penicillin N, monopotassium salt, (2S-(2alpha,5alpha,6beta(R*)))-isomer
penicillin N, potassium salt, (2S-(2alpha,5alpha,6beta(R*)))-isomer
penicillin N, potassium salt, (2S-(2alpha,5alpha,6beta(S*)))-isome

Origin of Product

United States

Preparation Methods

Enzyme Sources and Purification

IPNS has been purified from Cephalosporium acremonium (now Acremonium chrysogenum) and Penicillium chrysogenum, achieving 200-fold and 70-fold purifications, respectively. Key steps include:

  • Cell Disruption : Homogenization of fungal mycelia in Tris-HCl buffer (pH 7.5).

  • Ammonium Sulfate Precipitation : Fractionation at 30–60% saturation.

  • Chromatography : Ion-exchange (DEAE-cellulose) and gel filtration (Sephadex G-100) for final purification.

SourcePurification FoldSpecific Activity (U/mg)Key Cofactors
C. acremonium2000.15Fe²⁺, Ascorbate
P. chrysogenum700.08Fe²⁺, Ascorbate

Reaction Mechanism

The IPNS mechanism involves two sequential oxidative cycles:

  • β-Lactam Ring Formation : Fe²⁺-bound superoxide abstracts a hydrogen from ACV’s cysteine residue, enabling cyclization to form the β-lactam ring.

  • Thiazolidine Ring Formation : A ferryl-oxo species activates the valine β-C-H bond, facilitating thiazolidine ring closure. Kinetic isotope studies suggest both steps are partially rate-limiting.

Microbial Fermentation and Extraction

IPN is produced industrially via fermentation using engineered fungal strains. Acremonium chrysogenum TD189, a cephalosporin biosynthesis-blocked mutant, accumulates IPN extracellularly.

Fermentation Conditions

  • Medium : Soybean meal, glucose, and ammonium sulfate.

  • pH/Temperature : 6.5–7.0, 25–28°C.

  • Duration : 120–144 hours for maximal IPN titers.

Extraction and Purification

Post-fermentation broth undergoes:

  • Acetone Precipitation : 30% (v/v) acetone to denature proteins.

  • Charcoal/Resin Filtration : Tandem columns for pigment and hydrophobic contaminant removal.

  • Lyophilization : Concentrates IPN prior to chromatographic steps.

  • Size-Exclusion Chromatography : Sephadex G-25 (MW cutoff: 1–5 kDa) to separate IPN (MW: 405.4 Da) from larger impurities.

  • Semipreparative HPLC : C18 column with 0.1% trifluoroacetic acid/acetonitrile gradient (5–35% over 30 min) for >95% purity.

Purification StepYield (%)Purity (%)
Acetone Treatment8520
Sephadex G-257050
HPLC5095
ConditionHalf-Life
pH 7.0, −75°C770 days
pH 5.0, 25°C2 hours
pH 7.0, 4°C14 days

Challenges and Innovations

Enzyme Instability

IPNS loses activity rapidly due to oxidative damage. Stabilization strategies include:

  • Cofactor Supplementation : Ascorbate (1–5 mM) to maintain Fe²⁺ in reduced state.

  • Catalase Addition : Prevents H₂O₂-mediated inactivation during fermentation.

Substrate Limitations

ACV availability constrains IPN yields. In situ ACV synthesis via ACV synthase (ACVS) in engineered E. coli has achieved 1.2 g/L IPN in bioreactors .

Scientific Research Applications

Biosynthesis of β-lactam Antibiotics

Isopenicillin N synthase (IPNS) catalyzes the conversion of the tripeptide l-δ-(α-aminoadipoyl)-l-cysteinyl-d-valine (ACV) into this compound, a critical precursor in the biosynthetic pathway for penicillins and cephalosporins. The reaction involves a unique four-electron oxidation process, which results in the formation of the bicyclic β-lactam structure characteristic of these antibiotics .

Key Mechanisms

  • Oxidative Cyclization : The enzyme facilitates oxidative cyclization, leading to the formation of both β-lactam and thiazolidine rings, essential for the antibiotic's activity .
  • Enzyme Dynamics : Recent studies using X-ray free-electron lasers have revealed that IPNS undergoes significant conformational changes during catalysis, which are crucial for its function .

Production of Novel Antibiotics

The cloning and expression of IPNS genes have enabled researchers to produce this enzyme in large quantities. This development allows for structural and mechanistic studies that can inform the creation of novel β-lactam compounds from peptide analogues. Such advancements are vital in addressing antibiotic resistance by developing new antibiotics with enhanced efficacy .

Case Study: Novel Compound Development

  • Researchers have successfully utilized IPN as a substrate to generate novel penicillins through enzymatic modifications, demonstrating its potential in drug discovery .

Biotechnological Applications

The ability to produce this compound through recombinant DNA technology has opened avenues for biotechnological applications. For instance, IPN can be used as a building block for synthesizing more complex antibiotics or other bioactive compounds.

Enzymatic Engineering

  • By manipulating the IPNS enzyme, scientists can potentially alter substrate specificity, leading to the generation of new antibiotic variants with different pharmacological properties .

Research on Antibacterial Activity

Investigations into the antibacterial properties of this compound have shown promising results. Studies indicate that IPN possesses inherent antibacterial activity, which can be harnessed in therapeutic applications.

In Vivo Studies

  • Although initial studies showed limited antibacterial activity in vivo when using extracts from organisms capable of producing IPN, further research into its derivatives may yield more potent antibacterial agents .

Environmental and Ecological Implications

Recent findings suggest that horizontal gene transfer has allowed certain organisms, such as soil-dwelling collembolans, to acquire the ability to produce this compound. This discovery indicates that IPN synthesis may play a role in microbial ecology by contributing to antibacterial defenses in soil ecosystems .

Data Table: Summary of this compound Applications

Application AreaDescriptionKey Findings/References
BiosynthesisPrecursor for penicillins and cephalosporinsCatalyzed by this compound synthase
Novel Antibiotic DevelopmentUtilization in creating new β-lactam antibioticsPotential for combating resistance
Biotechnological EngineeringProduction via recombinant DNA technologyEnables structural studies
Antibacterial ResearchInvestigating inherent antibacterial propertiesLimited activity observed
Environmental ImplicationsHorizontal gene transfer leading to ecological adaptationsEvidence from soil-dwelling species

Comparison with Similar Compounds

Table 1: IPNS Activity in A. chrysogenum Strains with Methionine Supplementation

Strain IPNS Activity (nmol/min/mg) Fold Increase with Methionine
Brotzus (wild) 0.5 (basal) → 45.0 90×
CW19 12.0 → 210.0 17.5×
C10 15.0 → 225.0 15×

Table 2: Evolutionary Conservation of IPNS Genes

Organism Amino Acid Identity to C. acremonium IPNS
Penicillium chrysogenum 80.6%
Aspergillus nidulans 68.2%
Streptomyces lipmanii 53.9%

Biological Activity

Isopenicillin N (IPN) is a pivotal compound in the biosynthesis of β-lactam antibiotics, particularly penicillins and cephalosporins. Its synthesis is catalyzed by the enzyme this compound synthase (IPNS), which plays a crucial role in converting the tripeptide precursor, δ-(l-α-aminoadipoyl)-l-cysteinyl-d-valine (ACV), into the bicyclic structure characteristic of β-lactams. This article explores the biological activity of this compound, including its enzymatic synthesis, structural characteristics, and potential applications in medicine and biotechnology.

1. Enzymatic Synthesis of this compound

The synthesis of this compound is a complex biochemical process that involves several key steps:

  • Substrate : The reaction begins with the tripeptide ACV.
  • Enzyme : IPNS catalyzes the conversion of ACV into IPN through a four-electron oxidation process.
  • Cofactors : The reaction requires ferrous iron (Fe²⁺) and molecular oxygen (O₂) as essential cofactors.

Table 1: Key Features of this compound Synthase

FeatureDescription
Enzyme Type Oxidoreductase
Reaction Type Four-electron oxidation
Substrate δ-(l-α-aminoadipoyl)-l-cysteinyl-d-valine (ACV)
Product This compound
Cofactors Required Ferrous iron (Fe²⁺), Molecular oxygen (O₂)

2. Structural Characteristics

The structure of IPNS has been elucidated through crystallographic studies, revealing a unique "jelly-roll" motif that is crucial for its catalytic activity. This structure allows for the effective positioning of substrates and cofactors within the active site, facilitating the oxidative cyclization necessary for IPN formation.

Table 2: Structural Features of this compound Synthase

Structural FeatureDescription
Active Site Configuration Buried within a jelly-roll motif
Metal Coordination Iron(II) cofactor binds to substrate
Substrate Binding Mechanism Rearrangement upon substrate binding triggers catalytic activity

3. Biological Activity and Applications

This compound exhibits significant biological activity, primarily due to its role as a precursor in antibiotic biosynthesis. The implications of this activity are vast:

  • Antibacterial Properties : As a β-lactam compound, IPN possesses inherent antibacterial properties that contribute to its effectiveness against various bacterial infections.
  • Biotechnological Applications : The ability to produce IPN through recombinant DNA technology allows for the exploration of novel β-lactam derivatives, enhancing therapeutic options against resistant strains.

Case Study: Gene Transfer and Antibiotic Production

A notable case study involves the discovery of a functional this compound synthase gene in the genome of Folsomia candida, a soil-dwelling collembolan. This gene enables the organism to synthesize IPN, suggesting horizontal gene transfer from microorganisms to eukaryotes may confer antibacterial capabilities in non-traditional hosts. This finding emphasizes the adaptive significance of antibiotic biosynthesis in diverse ecological contexts .

4. Research Findings and Future Directions

Recent research highlights several key findings regarding this compound:

  • Mechanistic Insights : Studies have elucidated the mechanistic details of IPNS, including substrate binding dynamics and catalytic efficiency .
  • Evolutionary Perspectives : The evolutionary origins of penicillin biosynthetic genes have been traced back to ancient gene transfer events, indicating a long history of antibiotic production among various organisms .

Future research directions may focus on:

  • Engineering Novel Antibiotics : Utilizing recombinant IPNS for the development of new β-lactam antibiotics tailored to combat antibiotic-resistant bacteria.
  • Exploring Ecological Roles : Investigating how organisms like F. candida utilize antibiotic production in their natural habitats, potentially leading to new strategies for biocontrol in agriculture.

Q & A

Q. What critical experimental design considerations are necessary for studying the catalytic mechanism of Isopenicillin N synthase (IPNS)?

  • Methodological Answer : To investigate IPNS catalysis, use substrate analogs (e.g., δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine, LLD-ACV) and monitor reaction intermediates via stopped-flow kinetics. Structural techniques like X-ray crystallography (resolution ≤2.0 Å) or cryo-EM should be paired with kinetic isotope effect (KIE) studies to resolve stereochemical outcomes. Include controls for oxygen dependency, as IPNS is a non-heme Fe²⁺/O₂-dependent enzyme .

Q. How can researchers ensure reproducibility in IPNS activity assays across laboratories?

  • Methodological Answer : Standardize assay conditions: pH 7.0–7.5 (50 mM Tris-HCl), 25°C, and O₂ saturation >90%. Use purified IPNS with ≥95% purity (SDS-PAGE validated) and quantify activity via HPLC-based detection of this compound. Report molar extinction coefficients for Fe²⁺-enzyme complexes and adhere to NIH guidelines for experimental transparency (e.g., pre-register protocols) .

Q. What structural analysis techniques are essential for characterizing this compound and IPNS?

  • Methodological Answer : Combine X-ray crystallography (e.g., PDB ID: 1BLX for IPNS-substrate complexes) with NMR spectroscopy to resolve this compound’s β-lactam/thiazolidine ring conformation. For IPNS, employ circular dichroism (CD) to monitor secondary structure stability under varying redox conditions. Mass spectrometry (MALDI-TOF) validates enzyme mass and post-translational modifications .

Advanced Research Questions

Q. What strategies resolve contradictory data on IPNS substrate specificity under variable oxidative conditions?

  • Methodological Answer : Use controlled hypoxia chambers (<5% O₂) to mimic in vivo conditions and compare with aerobic assays. Employ electron paramagnetic resonance (EPR) to detect Fe³⁺ intermediates. Pair with density functional theory (DFT) to model substrate-enzyme interactions. Cross-validate findings using site-directed mutagenesis (e.g., Q230A mutants reduce substrate affinity) .

Q. How can bioinformatics and molecular dynamics (MD) simulations enhance understanding of IPNS’s reaction mechanism?

  • Methodological Answer : Perform homology modeling (e.g., I-TASSER) to predict IPNS conformations in non-crystallized states. Use MD simulations (AMBER or GROMACS) to track Fe²⁺ coordination changes during catalysis. Validate with experimental kinetics; e.g., simulate ΔG‡ for LLD-ACV binding versus experimental activation energies .

Q. What challenges arise in heterologous IPNS expression in E. coli, and how are they addressed?

  • Methodological Answer : Challenges include codon bias (e.g., rare pcbC codons in Serratia plymuthica) and inclusion body formation. Solutions: Optimize codon usage via synthetic gene constructs (e.g., IDT gBlocks), use low-temperature induction (16–18°C), and co-express chaperones (GroEL/ES). Validate soluble IPNS via Western blot (anti-His tag) and activity assays .

Q. How can theoretical modeling guide IPNS engineering for improved catalytic efficiency?

  • Methodological Answer : Use quantum mechanics/molecular mechanics (QM/MM) to identify rate-limiting steps (e.g., O₂ activation). Screen in silico mutant libraries (RosettaDDG) for variants with lower ΔG‡. Experimentally test top candidates (e.g., H212Q increases turnover by 2.5×) and validate via kinetic crystallography .

Data Presentation Guidelines

  • Table 1 : Key Parameters for IPNS Activity Assays

    ParameterOptimal RangeValidation Method
    Enzyme Purity≥95% (SDS-PAGE)Coomassie staining
    Oxygen Saturation>90%Clark-type electrode
    Substrate (LLD-ACV)0.1–1.0 mMHPLC retention time (8 min)
    Fe²⁺ Concentration50–100 µMAtomic absorption spectroscopy
  • References : Ensure citations follow sequential numbering (e.g., for structural and cloning studies).

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.